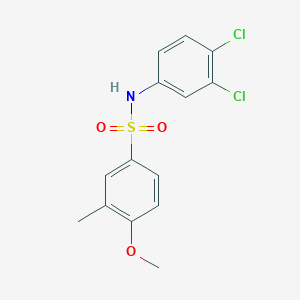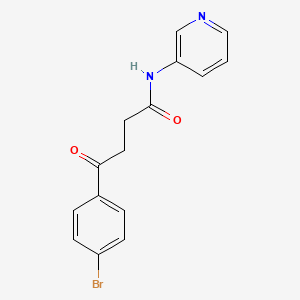
N-(3,4-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide, commonly known as DCM, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DCM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 347.23 g/mol. In
Mecanismo De Acción
The mechanism of action of DCM is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. DCM has also been shown to bind to the active site of carbonic anhydrase IX, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate.
Biochemical and Physiological Effects
DCM has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that DCM inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. DCM has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCM in lab experiments is its high selectivity for carbonic anhydrase IX, which makes it a useful tool for studying the role of this enzyme in cancer progression. DCM is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using DCM is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of DCM in scientific research. One area of interest is the development of DCM derivatives that have improved selectivity and potency for carbonic anhydrase IX. Another area of interest is the use of DCM as a tool for studying the role of carbonic anhydrase IX in hypoxia and acidosis, which are common features of the tumor microenvironment. Additionally, DCM could be used in combination with other anticancer agents to enhance their efficacy and reduce toxicity.
Métodos De Síntesis
The synthesis of DCM involves the reaction of 3,4-dichloroaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields DCM as a white crystalline solid. The purity of DCM can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DCM has been used in scientific research for various applications, including as a fluorescent probe for the detection of protein-ligand interactions, as a selective inhibitor of carbonic anhydrase IX, and as a potential anticancer agent. DCM has also been studied for its anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-7-11(4-6-14(9)20-2)21(18,19)17-10-3-5-12(15)13(16)8-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOXSXQSQYGPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)

![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)


![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)

![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)


![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)
![2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one](/img/structure/B5706981.png)